
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
Overview
Description
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C21H20BrO2P and a molecular weight of 415.26 g/mol . It is a white to off-white crystalline solid that is soluble in water and organic solvents like ethanol . This compound is known for its applications as a cationic surfactant and phase transfer catalyst .
Preparation Methods
The synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with methyl bromoacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ph3P+BrCH2COOCH3→Ph3PCH2COOCH3+Br−
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Chemical Reactions Analysis
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, it can hydrolyze to form triphenylphosphine oxide and other by-products.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents for redox reactions .
Scientific Research Applications
Organic Synthesis
Key Role as an Intermediate
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide serves as a crucial intermediate in organic synthesis, particularly in the formation of phosphorus-containing compounds. Its positively charged phosphonium group (P⁺) acts as an effective leaving group, facilitating several important reactions:
- Wittig Reactions : This compound is utilized in Wittig reactions to synthesize α,β-unsaturated carbonyl compounds. A notable study published in the Journal of the American Chemical Society demonstrated its application in this context, highlighting its effectiveness in forming carbon-carbon bonds.
- Staudinger Reductions : It also plays a role in Staudinger reductions, which are essential for introducing functional groups into organic molecules.
Data Table: Synthetic Applications
Reaction Type | Application Example | Reference |
---|---|---|
Wittig Reaction | Synthesis of α,β-unsaturated carbonyl compounds | Pruitt et al., J. Am. Chem. Soc., 1963 |
Staudinger Reduction | Functional group introduction | Various studies |
Biological Research
Mitochondrial Function Modulation
Recent research indicates that compounds containing triphenylphosphonium groups, including this compound, exhibit significant biological activity. They are particularly noted for their ability to modulate mitochondrial functions, making them candidates for studying cellular metabolism and potential therapeutic applications.
Interaction Studies
Studies have focused on the interactions of this compound with biological macromolecules like proteins and nucleic acids. Techniques such as spectroscopy and chromatography are often employed to elucidate these interactions, which are critical for understanding the compound's mechanism of action and therapeutic potential.
Data Table: Biological Applications
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Mitochondrial modulation | Enhances cellular metabolism | Various studies |
Interaction with proteins | Alters protein function | Interaction studies |
Material Science
Potential Applications in Materials
The unique properties of this compound also extend to material science. Its ability to form stable complexes makes it a candidate for developing new materials with specific functionalities.
- Conductive Polymers : Research is ongoing into its use in synthesizing conductive polymers, which could have applications in electronics and energy storage.
Mechanism of Action
The mechanism of action of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency . The compound interacts with molecular targets through ionic interactions and can influence various chemical pathways .
Comparison with Similar Compounds
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is unique due to its specific structure and properties. Similar compounds include:
Triphenylphosphine: A precursor in the synthesis of this compound.
Methyl bromoacetate: Another precursor used in the synthesis.
Other Phosphonium Salts: Compounds like tetraphenylphosphonium bromide share similar cationic properties but differ in their specific applications and reactivity.
These compounds are compared based on their molecular structures, reactivity, and applications in various fields .
Biological Activity
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound, characterized by its triphenylphosphonium group, exhibits unique chemical properties that facilitate various biological interactions.
- Molecular Formula : CHBrOP
- Molecular Weight : 415.260 g/mol
- Melting Point : 165-170 °C (decomposes)
- CAS Number : 1779-58-4
The biological activity of this compound is primarily attributed to its interactions with cellular components, particularly mitochondria. The triphenylphosphonium moiety enhances the compound's ability to penetrate cell membranes, allowing it to accumulate in mitochondria where it can influence metabolic processes and induce apoptosis in cancer cells.
Key Mechanisms:
- Mitochondrial Targeting : The positive charge of the phosphonium group facilitates selective accumulation in mitochondria, impacting mitochondrial function and promoting reactive oxygen species (ROS) generation.
- Apoptosis Induction : Studies indicate that the compound triggers apoptosis through the intrinsic mitochondrial pathway, leading to increased ROS levels and subsequent cell death in cancer cells .
- Antibacterial Activity : The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these investigations:
Cell Line | IC (µM) | Selectivity Index | Mechanism of Action |
---|---|---|---|
HuTu 80 | 1.1 | 12.3 | Apoptosis via mitochondrial pathway |
PC3 (Prostate) | 3.7 | N/A | ROS generation |
A375 (Melanoma) | 4.5 | N/A | Apoptosis induction |
These results indicate that this compound possesses significant cytotoxic activity, particularly against HuTu 80 cells, which are derived from human duodenal adenocarcinoma. Its selectivity index suggests a favorable therapeutic window compared to conventional chemotherapeutics like doxorubicin .
Case Studies
-
Study on Antitumor Activity :
In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triphenylphosphonium salts, including this compound. These derivatives were tested for their antiproliferative effects against multiple human cancer cell lines, demonstrating potent activity comparable to established chemotherapeutics . -
Mechanistic Insights :
Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound significantly increased ROS levels in treated cells, correlating with apoptotic markers such as Annexin V positivity and caspase activation .
Applications
The unique properties of this compound make it a valuable candidate for various applications:
- Anticancer Therapeutics : Its ability to induce apoptosis selectively in cancer cells positions it as a potential lead compound for developing new anticancer drugs.
- Antimicrobial Agents : The compound's antibacterial properties suggest its utility in developing new antimicrobial therapies.
- Organic Synthesis Intermediate : It serves as an important intermediate in organic synthesis, particularly in reactions involving phosphorus-containing compounds.
Q & A
Basic Research Questions
Q. What is the standard synthesis protocol for (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide?
The compound is synthesized via nucleophilic substitution between methyl 2-bromoacetate and triphenylphosphine (PPh₃) in ethyl acetate. The reaction proceeds at room temperature for 17 hours, yielding a white precipitate that is washed with ether and dried. This method achieves near-quantitative yields (95–98%) due to the high reactivity of the bromoacetate ester .
Key Reaction Conditions :
Reactant | Solvent | Time | Yield |
---|---|---|---|
Methyl 2-bromoacetate + PPh₃ | Ethyl acetate | 17 h | ~98% |
Q. How is this phosphonium salt typically employed in Wittig reactions?
The compound generates a stabilized ylide upon deprotonation with a strong base (e.g., NaOEt in ethanol). The ylide reacts with aldehydes to form α,β-unsaturated esters, such as cinnamate derivatives. For example, it has been used to synthesize lignin model compounds with trans-selectivity due to the ylide’s geometry .
Q. What solvents and bases are optimal for ylide formation?
- Solvents : Ethanol, THF, or DMF (polar aprotic solvents enhance ylide stability).
- Bases : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are preferred for efficient deprotonation .
Advanced Research Questions
Q. What mechanistic insights explain the trans-selectivity in Wittig reactions using this reagent?
The ylide derived from this compound adopts a planar geometry, favoring a suprafacial attack on the aldehyde. This results in trans-configuration in the resulting alkene, as observed in lignin model syntheses (70% trans-product) .
Q. How can researchers troubleshoot low yields in Wittig reactions with sterically hindered aldehydes?
- Optimize Base Strength : Use stronger bases (e.g., LDA) to ensure complete ylide formation.
- Solvent Adjustment : Switch to DMF or DMSO to stabilize charged intermediates.
- Temperature Control : Prolonged heating (50–55°C) may improve reactivity with bulky substrates .
Q. What spectroscopic techniques confirm ylide formation and reaction progress?
- ³¹P NMR : A downfield shift from δ +20–25 ppm (phosphonium salt) to δ +10–15 ppm (ylide) indicates successful deprotonation.
- ¹H NMR : Loss of the acidic proton signal (δ ~4.5 ppm) and appearance of alkene protons (δ ~6–7 ppm) confirm product formation .
Q. Are there contradictions in reported reactivity with α,β-unsaturated aldehydes?
Yes. While the reagent typically avoids conjugate additions, some studies note side reactions (e.g., Michael adducts) when aldehydes contain electron-withdrawing groups. Pre-complexation of the aldehyde with Lewis acids (e.g., ZnCl₂) can mitigate this .
Q. Data Analysis and Optimization
Q. How can reaction scalability be improved without compromising yield?
- Stepwise Addition : Slowly introduce the aldehyde to the ylide solution to prevent exothermic side reactions.
- Workup Modifications : Use column chromatography with hexane/ethyl acetate gradients for efficient product isolation .
Q. What computational tools predict the regioselectivity of Wittig reactions with this reagent?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ylide’s electronic structure and transition states, aiding in predicting regioselectivity for novel substrates .
Q. Advanced Applications
Q. Can this reagent enable stereoselective synthesis of bioactive molecules?
Yes. Its trans-selectivity has been leveraged in synthesizing antifungal furanones and photochromic dithienylethenes. For example, coupling with 4-(benzyloxy)-3-methoxybenzaldehyde yields cinnamates with 70% stereochemical purity .
Q. What are its limitations in organocatalytic systems?
The triphenylphosphonium moiety can inhibit certain catalysts (e.g., Ru-based complexes) via phosphorus-metal coordination. Alternative reagents (e.g., sulfonium salts) may be preferable in such cases .
Q. Tables for Key Data
Table 1 : Comparative Yields in Wittig Reactions
Substrate | Base Used | Solvent | Yield (%) |
---|---|---|---|
4-(Benzyloxy)-3-methoxybenzaldehyde | NaOEt | Ethanol | 70 |
2-Naphthaldehyde | t-BuOK | DMF | 85 |
trans-Cinnamaldehyde | NaOEt | THF | 55 (with 10% Michael adduct) |
Table 2 : ³¹P NMR Shifts
Species | Chemical Shift (δ, ppm) |
---|---|
Phosphonium Salt | +22.5 |
Ylide | +12.8 |
Properties
IUPAC Name |
(2-methoxy-2-oxoethyl)-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2P.BrH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWBQLMDSMSVRL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939003 | |
Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-58-4 | |
Record name | Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1779-58-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxy-2-oxoethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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